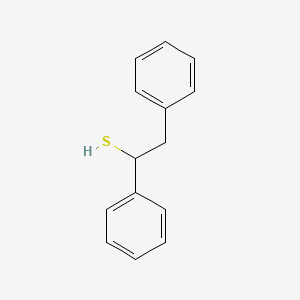
1-(3-(1h-Imidazol-1-yl)propyl)-4-chloro-1h-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(1H-Imidazol-1-yl)propyl)-4-chloro-1H-pyrazol-3-amine is a heterocyclic compound that features both imidazole and pyrazole rings. These structures are known for their significant roles in medicinal chemistry due to their biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(1H-Imidazol-1-yl)propyl)-4-chloro-1H-pyrazol-3-amine typically involves the formation of the imidazole and pyrazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the imidazole ring can be synthesized through the condensation of an aldehyde with an amine and a nitrile, followed by cyclization . The pyrazole ring can be formed through the reaction of hydrazine with a 1,3-diketone . The final step involves coupling the imidazole and pyrazole rings under suitable conditions, often using a base and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as solvent-free conditions and the use of recyclable catalysts, are often employed to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
1-(3-(1H-Imidazol-1-yl)propyl)-4-chloro-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the pyrazole ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in DMF for azide substitution.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of amines.
Substitution: Formation of azido derivatives.
Aplicaciones Científicas De Investigación
1-(3-(1H-Imidazol-1-yl)propyl)-4-chloro-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antifungal and anticancer properties.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(3-(1H-Imidazol-1-yl)propyl)-4-chloro-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. The pyrazole ring can interact with nucleic acids, affecting their function. These interactions can lead to the inhibition of enzyme activity and disruption of cellular processes, contributing to the compound’s biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-(1H-Imidazol-1-yl)propyl)-3-chloro-1H-pyrazol-4-amine
- 1-(3-(1H-Imidazol-1-yl)propyl)-4-bromo-1H-pyrazol-3-amine
- 1-(3-(1H-Imidazol-1-yl)propyl)-4-methyl-1H-pyrazol-3-amine
Uniqueness
1-(3-(1H-Imidazol-1-yl)propyl)-4-chloro-1H-pyrazol-3-amine is unique due to the presence of both imidazole and pyrazole rings, which confer distinct chemical and biological properties. The chlorine atom in the pyrazole ring also allows for further functionalization, enhancing its versatility in chemical synthesis and biological applications .
Propiedades
Fórmula molecular |
C9H12ClN5 |
|---|---|
Peso molecular |
225.68 g/mol |
Nombre IUPAC |
4-chloro-1-(3-imidazol-1-ylpropyl)pyrazol-3-amine |
InChI |
InChI=1S/C9H12ClN5/c10-8-6-15(13-9(8)11)4-1-3-14-5-2-12-7-14/h2,5-7H,1,3-4H2,(H2,11,13) |
Clave InChI |
PAKBCBVKHNUVBW-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C=N1)CCCN2C=C(C(=N2)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


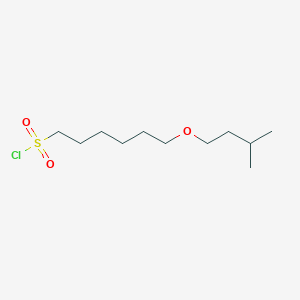
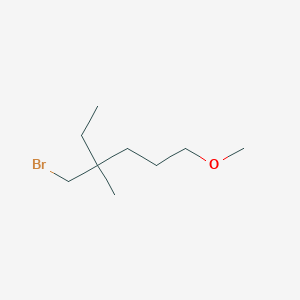
![3-(2-(Pyrrolidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane](/img/structure/B15326831.png)
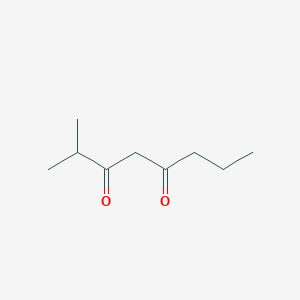
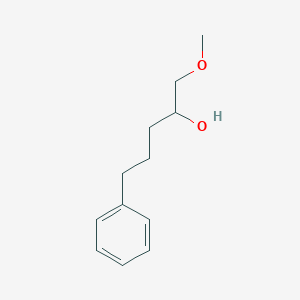
![5-[({1-[(tert-butoxy)carbonyl]azepan-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]thiophene-3-carboxylicacid](/img/structure/B15326847.png)

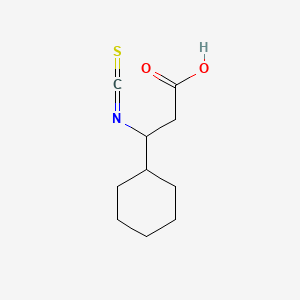

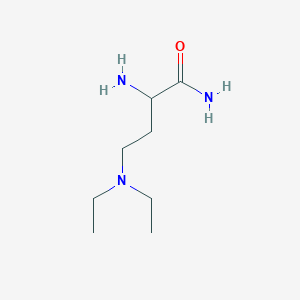
![sodium (1S,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfinate](/img/structure/B15326861.png)

![Spiro[2.6]nonan-1-ylboronic acid pinacol ester](/img/structure/B15326886.png)
